molecular formula C9H16N4O2 B13611755 Tert-butyl n-[(3-amino-1h-pyrazol-5-yl)methyl]carbamate CAS No. 1402730-29-3

Tert-butyl n-[(3-amino-1h-pyrazol-5-yl)methyl]carbamate

Cat. No.: B13611755
CAS No.: 1402730-29-3
M. Wt: 212.25 g/mol
InChI Key: ZYJSLBMEMHZAHG-UHFFFAOYSA-N
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Description

Tert-butyl n-[(3-amino-1h-pyrazol-5-yl)methyl]carbamate: is a compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, an amino group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl n-[(3-amino-1h-pyrazol-5-yl)methyl]carbamate can be achieved through various synthetic routes. One common method involves the reaction of 3-amino-1H-pyrazole with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the pyrazole ring to its corresponding hydropyrazole derivative.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of hydropyrazole derivatives.

    Substitution: Introduction of various alkyl or acyl groups at the amino position.

Scientific Research Applications

Chemistry: In organic chemistry, tert-butyl n-[(3-amino-1h-pyrazol-5-yl)methyl]carbamate is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in various synthetic pathways .

Biology and Medicine: Its structural features allow for the design of molecules with specific biological activities, such as enzyme inhibitors or receptor agonists .

Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial processes .

Mechanism of Action

The mechanism of action of tert-butyl n-[(3-amino-1h-pyrazol-5-yl)methyl]carbamate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the pyrazole ring and amino group allows for interactions with various biological molecules, leading to the desired therapeutic effects .

Comparison with Similar Compounds

  • tert-Butyl N-(2-hydroxyethyl)carbamate
  • tert-Butyl (3-hydroxypropyl)carbamate
  • tert-Butyl N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine

Comparison: Tert-butyl n-[(3-amino-1h-pyrazol-5-yl)methyl]carbamate is unique due to the presence of the pyrazole ring, which imparts specific chemical and biological properties. Compared to other carbamates, it offers a distinct reactivity profile and potential for diverse applications in medicinal and industrial chemistry .

Properties

CAS No.

1402730-29-3

Molecular Formula

C9H16N4O2

Molecular Weight

212.25 g/mol

IUPAC Name

tert-butyl N-[(3-amino-1H-pyrazol-5-yl)methyl]carbamate

InChI

InChI=1S/C9H16N4O2/c1-9(2,3)15-8(14)11-5-6-4-7(10)13-12-6/h4H,5H2,1-3H3,(H,11,14)(H3,10,12,13)

InChI Key

ZYJSLBMEMHZAHG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC(=NN1)N

Origin of Product

United States

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